GSK1059615 is a potent, orally bioavailable, small molecule inhibitor of the class I family of phosphoinositide 3-kinases (PI3K) [, ]. It demonstrates equal inhibition of wild-type PI3K and three 'hotspot' mutants of PI3Kα []. GSK1059615 also exhibits inhibitory activity against the mammalian target of rapamycin (mTOR), classifying it as a dual PI3K/mTOR inhibitor [, ]. This compound is a valuable tool in scientific research, particularly for studying the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and transformation, frequently mutated in various human cancers [, , , ].
GSK1059615 is a small molecule compound with the chemical formula and a molecular weight of approximately 333.37 g/mol. It is primarily recognized for its potent inhibitory effects on cancer-related pathways, specifically targeting the phosphoinositide 3-kinase alpha and mammalian target of rapamycin signaling pathways. This compound is under investigation for its potential therapeutic applications in various types of cancer, including solid tumors and hematological malignancies .
GSK1059615 was developed by GlaxoSmithKline and is classified as a phosphoinositide 3-kinase inhibitor. The compound has been studied in clinical trials for its efficacy against several cancers, including endometrial cancer and metastatic breast cancer. Its mechanism of action involves the inhibition of key signaling pathways that regulate cell growth and survival, making it a significant candidate in cancer treatment research .
The synthesis of GSK1059615 typically involves multi-step organic synthesis techniques, including the formation of thiazolidinedione derivatives. Although specific synthetic routes may be proprietary, general methodologies often include:
GSK1059615 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound includes:
The structural data indicates that GSK1059615 binds effectively within the ATP-binding site of phosphoinositide 3-kinase alpha, facilitating its role as an ATP-competitive inhibitor .
GSK1059615 undergoes various chemical reactions during its synthesis and biological activity:
GSK1059615 functions primarily as an ATP-competitive inhibitor within the phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathways. Its mechanism includes:
GSK1059615 possesses several notable physical and chemical properties:
GSK1059615 is primarily being investigated for its therapeutic potential in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3